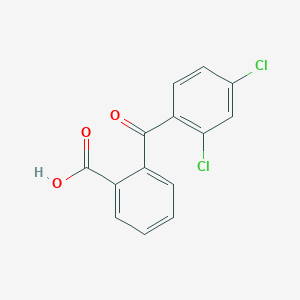

2-(2,4-Dichlorobenzoyl)benzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

61959-32-8 |

|---|---|

Molecular Formula |

C14H8Cl2O3 |

Molecular Weight |

295.1 g/mol |

IUPAC Name |

2-(2,4-dichlorobenzoyl)benzoic acid |

InChI |

InChI=1S/C14H8Cl2O3/c15-8-5-6-11(12(16)7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19) |

InChI Key |

SSRBKRHBIFAERH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 2,4 Dichlorobenzoyl Benzoic Acid and Analogues

Classical Synthetic Routes

Traditional methods for synthesizing 2-(2,4-dichlorobenzoyl)benzoic acid have been foundational in organic chemistry, primarily relying on established reactions like Friedel-Crafts acylation and multi-step pathways involving halogenated precursors.

The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation. nih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring. nih.gov In this specific synthesis, 1,3-dichlorobenzene (B1664543) is reacted with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst. prepchem.com

A typical laboratory procedure involves adding anhydrous aluminium chloride to a mixture of phthalic anhydride and dried 1,3-dichlorobenzene. prepchem.com The reaction mixture is then heated, typically to around 120°C, for several hours to drive the reaction to completion. prepchem.com Following the reaction, the mixture is cooled, and the product is precipitated by the careful addition of water. prepchem.com The crude product can then be purified by recrystallization from a suitable solvent like benzene (B151609) to yield crystalline this compound. prepchem.com A similar process is used for the synthesis of the related compound 2-(4-chlorobenzoyl)benzoic acid, where chlorobenzene (B131634) is used instead of dichlorobenzene. prepchem.com

Table 1: Example of Friedel-Crafts Acylation for this compound

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Time | Yield |

| Phthalic Anhydride | 1,3-Dichlorobenzene | Anhydrous Aluminium Chloride | 120°C | 3 hours | ~40% (recrystallized) prepchem.com |

The reaction between phthalic anhydride and dichlorobenzene can also be carried out in a solvent such as nitrobenzene (B124822). wisdomlib.org The fundamental steps of the Friedel-Crafts acylation mechanism include the activation of the acylating agent by the Lewis acid catalyst, followed by electrophilic attack on the aromatic ring and subsequent rearrangement to form the ketone product. youtube.com

An alternative to direct acylation involves multi-step synthetic sequences starting from precursor halogenated benzoic acids. For instance, 2,4-dichlorobenzoic acid serves as a key starting material. chemicalbook.comnih.gov This precursor can be prepared through the oxidation of 2,4-dichlorotoluene (B165549). wikipedia.org

Once 2,4-dichlorobenzoic acid is obtained, it can be converted into its more reactive acid chloride derivative, 2,4-dichlorobenzoyl chloride. google.com This conversion is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride or phosphorus trichloride. google.com The resulting 2,4-dichlorobenzoyl chloride is a key intermediate that can then be used in a Friedel-Crafts reaction with benzene to yield the final product, though this specific pathway is less direct than the acylation of dichlorobenzene with phthalic anhydride.

Further transformations of the initial product can lead to a variety of derivatives. For example, 2-(3,4-dichloro-benzoyl)-benzoic acid can be converted to its ethyl ester and then reacted with hydrazine (B178648) hydrate (B1144303) to form hydrazide derivatives. wisdomlib.org

Modern and Optimized Synthetic Protocols

Recent advancements in synthetic chemistry have focused on optimizing classical methods to improve efficiency, reduce environmental impact, and enhance catalyst performance.

Anhydrous aluminium chloride is the quintessential catalyst for the Friedel-Crafts acylation synthesis of this compound. prepchem.com It functions as a Lewis acid, coordinating to the phthalic anhydride to form a highly electrophilic acylium ion, which then attacks the dichlorobenzene ring. youtube.comyoutube.com The amount of aluminium chloride used is crucial, as it forms a complex with the final ketone product, often requiring more than stoichiometric amounts. youtube.com

While effective, traditional Lewis acids like AlCl3 have drawbacks, including the generation of significant waste during aqueous workup. scispace.com Research has explored other Lewis acids such as ferric chloride (FeCl3), which can also catalyze Friedel-Crafts reactions. nih.gov Modern approaches also investigate the use of alternative catalytic systems to overcome the limitations of classical methods. These include the use of tunable aryl alkyl ionic liquids (TAAILs) in iron(III) chloride hexahydrate-catalyzed Friedel-Crafts acylations, which can be more robust and allow for easier catalyst recycling. beilstein-journals.org

The principles of green chemistry aim to design chemical processes that are more environmentally friendly and sustainable. wjpmr.com In the context of this compound synthesis, this involves addressing the environmental concerns associated with the traditional Friedel-Crafts acylation. The large quantities of AlCl3 catalyst required and the subsequent acidic waste stream are significant environmental liabilities.

Efforts to develop "greener" syntheses focus on several areas:

Catalyst Replacement: Investigating solid acid catalysts or recyclable catalytic systems like ionic liquids to replace AlCl3. beilstein-journals.org

Solvent-Free Conditions: Exploring methods that reduce or eliminate the use of hazardous organic solvents. Some green chemistry approaches utilize microwave irradiation to accelerate reactions and reduce the need for conventional heating and solvents. wjpmr.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

The environmental impact of a synthesis can be quantified using metrics like the E-factor, which is the ratio of the mass of waste to the mass of the desired product. rsc.org Applying these principles to the synthesis of this compound is an active area of research to improve the sustainability of its production.

Industrial Scale Synthesis Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. Key considerations include cost-effectiveness, process safety, product purity, and waste management.

The traditional Friedel-Crafts acylation, while straightforward, has drawbacks for industrial production. The use of large amounts of anhydrous aluminium chloride is costly and leads to corrosive byproducts and significant waste treatment expenses. google.com Furthermore, controlling the reaction temperature and managing the exothermic nature of the reaction are critical for safety on a large scale.

Preparation of 2,4-Dichlorobenzoyl Chloride as a Key Intermediate

The synthesis of the target molecule, this compound, critically relies on the availability of 2,4-Dichlorobenzoyl chloride as a primary acylating agent. This intermediate is a colorless to pale yellow liquid with a pungent odor, characterized by its reactivity, particularly its reaction with water. guidechem.com It is soluble in organic solvents like toluene (B28343) and is primarily utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes. guidechem.com The preparation of 2,4-Dichlorobenzoyl chloride can be achieved through several synthetic routes, each with distinct advantages and challenges.

One common method involves the acylation of 2,4-dichlorobenzoic acid using a chlorinating agent such as thionyl chloride or phosphorus trichloride. guidechem.comgoogle.com In a typical procedure, 2,4-dichlorobenzoic acid is mixed with thionyl chloride and heated under reflux for 3 to 4 hours. guidechem.comgoogle.com Following the reaction, excess thionyl chloride is removed by evaporation, and the final product is purified by distillation under reduced pressure. google.com

An alternative and widely used industrial method starts from 2,4-dichlorotoluene. This process involves the side-chain chlorination of 2,4-dichlorotoluene to produce 2,4-dichlorotrichlorotoluene. google.com This intermediate is then hydrolyzed to yield 2,4-dichlorobenzoyl chloride. google.com A patented method describes a process where 2,4-dichlorotoluene is reacted with chlorine under the influence of a catalyst, such as azodiisobutyronitrile, to form a crude product of 2,4-dichlorotrichlorotoluene. google.com This crude product subsequently undergoes hydrolysis with water, followed by reduced pressure rectification to isolate the pure 2,4-dichlorobenzoyl chloride. google.com

Further refinements to the chlorination of 2,4-dichlorotoluene have been developed to improve efficiency and yield. One such method involves heating 2,4-dichlorotoluene to 80-100°C and introducing catalysts like azodiisobutyronitrile and triethanolamine. patsnap.com Chlorine gas is then slowly introduced under illumination, with the temperature raised to 120-130°C for 3-4 hours. patsnap.com The resulting chlorinated liquid is then purified by vacuum rectification. patsnap.com

Another synthetic approach detailed in patent literature involves the reaction of 2,4-dichlorobenzotrichloride with a carboxylic acid, such as acetic acid or butyric acid, in the presence of a catalyst like phosphoric acid or aluminum chloride. google.com The reaction temperature is carefully controlled, and the resulting acyl chloride is purified by rectification. google.com This method is highlighted for its clean production environment and the ability to recycle the catalyst. google.com

Table 1: Synthetic Methods for 2,4-Dichlorobenzoyl Chloride

| Starting Material | Reagents and Catalysts | Key Steps | Reference |

|---|---|---|---|

| 2,4-Dichlorobenzoic Acid | Thionyl chloride or Phosphorus trichloride | Acyl chlorination, reflux, distillation | guidechem.comgoogle.com |

| 2,4-Dichlorotoluene | Chlorine, Azodiisobutyronitrile (catalyst) | Side-chain chlorination, hydrolysis, rectification | google.com |

| 2,4-Dichlorotoluene | Chlorine, Azodiisobutyronitrile and Triethanolamine (catalysts) | Photochlorination, vacuum rectification | patsnap.com |

| 2,4-Dichlorobenzotrichloride | Carboxylic acid (e.g., acetic acid), Catalyst (e.g., phosphoric acid) | Catalytic reaction, rectification | google.com |

Liquid-Phase Oxidation Techniques for Related Carboxylic Acid Synthesis

The synthesis of aromatic carboxylic acids, which are precursors or analogues to the target molecule, often employs liquid-phase oxidation techniques. These methods typically involve the oxidation of an alkyl group attached to an aromatic ring.

A common and vigorous method for preparing aromatic carboxylic acids is the oxidation of alkylbenzenes using strong oxidizing agents like chromic acid or potassium permanganate (B83412) (KMnO₄) in acidic or alkaline conditions. ncert.nic.in A key aspect of this reaction is that the entire alkyl side chain is oxidized to a carboxyl group, regardless of its length. ncert.nic.in This method is effective for primary and secondary alkyl groups, while tertiary alkyl groups are resistant to oxidation due to the lack of a benzylic hydrogen atom. libretexts.org The benzylic position is particularly susceptible to oxidation because the intermediate radical is stabilized by resonance. libretexts.org

For instance, the oxidation of an alkyl-substituted benzene with potassium permanganate is typically performed in water or a mixture of water and a miscible organic solvent like acetic acid or pyridine. commonorganicchemistry.com Similarly, aryl methyl ketones can also be oxidized to benzoic acids using hot aqueous permanganate. libretexts.org

A patented process details the liquid-phase oxidation of alkyl-substituted benzene carboxylic acids. google.com This method involves oxidizing the feedstock with a free oxygen-containing gas at temperatures between 100 to 300°C and sufficient pressure to maintain the liquid phase. google.com The reaction is carried out in the presence of a catalyst system composed of hydrogen chloride and nitric acid, and can be performed in a solvent like water or acetic acid. google.com

Solvent-free conditions have also been explored for the selective oxidation of toluene, a simple alkylbenzene, to produce benzyl (B1604629) alcohol, benzaldehyde, and benzoic acid. mdpi.com One study demonstrated the use of manganese oxide (Mn₃O₄) nanoparticles immobilized on carbon nanotubes (CNTs) as a catalyst for the liquid-phase oxidation of toluene with molecular oxygen. mdpi.com The use of an initiator like tert-butyl hydroperoxide (TBHP) was found to enhance the reaction, leading to a high conversion rate of toluene with significant selectivity towards benzyl alcohol and benzaldehyde, which can be further oxidized to benzoic acid. mdpi.com

Table 2: Liquid-Phase Oxidation Techniques for Aromatic Carboxylic Acids

| Substrate Type | Oxidizing Agent/Catalyst | Key Features | Reference |

|---|---|---|---|

| Alkylbenzenes (primary or secondary alkyl) | Potassium permanganate (KMnO₄) | Complete oxidation of the side chain to a carboxyl group. | ncert.nic.in |

| Alkyl-substituted benzene carboxylic acids | Molecular oxygen, Hydrogen chloride, Nitric acid | Catalytic oxidation in the liquid phase at elevated temperature and pressure. | google.com |

| Toluene | Molecular oxygen, Mn₃O₄/CNT catalyst, TBHP (initiator) | Solvent-free conditions, selective oxidation. | mdpi.com |

Regioselectivity and Isomer Control in Synthetic Pathways

The synthesis of this compound involves a Friedel-Crafts acylation reaction, where controlling the regioselectivity is crucial to obtain the desired isomer. The Friedel-Crafts reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

The primary challenge in the synthesis of this compound is to direct the acylation of a suitable aromatic substrate, such as phthalic anhydride or a derivative, with 2,4-dichlorobenzoyl chloride to the correct position. The two chlorine atoms on the benzoyl chloride are deactivating and ortho-, para-directing, but the acylation occurs on a separate aromatic ring. The regioselectivity will be determined by the directing effects of the substituents on the substrate ring and the nature of the catalyst.

Theoretical studies using density functional theory (DFT) have been employed to understand and predict the regioselectivity of Friedel-Crafts benzoylation. The reactivity and positional selectivity (ortho, meta, or para) can be rationalized using global and local nucleophilicity indices, also known as Parr functions. These theoretical models can correctly predict the experimental outcomes of relative reactivity and regioselectivity.

In the context of unsymmetrical anhydrides reacting with aromatic compounds, the regioselectivity of the ring opening is significantly influenced by the electronic character of the substituents on both the anhydride and the aromatic substrate, the basicity and polarity of the reaction medium, the solvent, and the amount of catalyst used. researchgate.net For instance, in the aluminum chloride-catalyzed condensation of alkylbenzenes with homophthalic anhydride, the structure of the resulting keto-acid is dependent on these factors. researchgate.net

The choice of catalyst can also play a pivotal role in controlling the outcome of Friedel-Crafts acylations. Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and titanium tetrachloride (TiCl₄) are commonly used. researchgate.net The strength of the Lewis acid can influence the reaction pathway and the formation of different isomers. researchgate.net A significant advantage of Friedel-Crafts acylation over alkylation is the absence of carbocation rearrangements, as the acylium ion intermediate is resonance-stabilized. masterorganicchemistry.comlibretexts.org

Sequential and regioselective Friedel-Crafts reactions have been developed for the synthesis of complex molecules. For example, the reaction of gem-dihalogenocyclopropanecarbonyl chlorides with benzenes can proceed via intermolecular Friedel-Crafts acylation followed by regioselective ring opening and intramolecular cyclization to yield specific naphthol derivatives. researchgate.net This demonstrates the potential for controlling regioselectivity through a multi-step, one-pot procedure.

Table 3: Factors Influencing Regioselectivity in Friedel-Crafts Acylation

| Factor | Influence on Regioselectivity | Examples/Observations | Reference |

|---|---|---|---|

| Electronic Effects of Substituents | Directs the incoming electrophile to specific positions on the aromatic ring. | Electron-donating groups activate and direct ortho/para; electron-withdrawing groups deactivate and direct meta. | |

| Catalyst | The nature and amount of the Lewis acid can alter the reaction pathway and product distribution. | TiCl₄, FeCl₃, AlCl₃ show different efficiencies in certain intramolecular acylations. | researchgate.net |

| Reaction Medium and Solvent | Polarity and basicity can affect the stability of intermediates and transition states. | Reactions in neat aromatic compounds versus solvents like dichloroethane or nitrobenzene can yield different isomer ratios. | researchgate.net |

| Theoretical Models | Predictive tools for understanding and rationalizing regiochemical outcomes. | DFT and Parr functions can predict positional selectivity. |

Chemical Reactivity and Derivatization of 2 2,4 Dichlorobenzoyl Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters, amides, and hydrazides, and can also undergo decarboxylation under specific conditions.

Esterification Reactions to Form Carboxylic Acid Esters

The carboxylic acid group of 2-(2,4-dichlorobenzoyl)benzoic acid can undergo esterification with various alcohols in the presence of an acid catalyst, a reaction typical for benzoic acid and its derivatives. youtube.comwikipedia.org This Fischer-Speier esterification is an equilibrium process. The reaction is commonly carried out by refluxing the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas. youtube.comwisdomlib.org The role of the catalyst is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

For a structurally related compound, 2-(3,4-dichlorobenzoyl)benzoic acid, the ethyl ester is synthesized by refluxing the acid with dry ethanol (B145695) and sulfuric acid. wisdomlib.org A similar approach would be applicable to this compound. The reaction to form the corresponding ethyl ester, ethyl 2-(2,4-dichlorobenzoyl)benzoate, would proceed as follows:

General Reaction Scheme for Esterification:

C₁₄H₈Cl₂O₃ + R-OH ⇌ C₁₄H₇Cl₂O₂(R) + H₂O

(this compound + Alcohol ⇌ Ester + Water)

| Reactant | Reagent/Catalyst | Conditions | Product |

| This compound | Ethanol (C₂H₅OH), Sulfuric Acid (H₂SO₄) | Reflux | Ethyl 2-(2,4-dichlorobenzoyl)benzoate |

| This compound | Methanol (B129727) (CH₃OH), Sulfuric Acid (H₂SO₄) | Reflux | Methyl 2-(2,4-dichlorobenzoyl)benzoate |

This table presents plausible esterification reactions based on established chemical principles for analogous compounds.

Amidation and Hydrazide Formation

The carboxylic acid moiety can be converted into amides and hydrazides, which are important intermediates in the synthesis of various heterocyclic compounds and other derivatives.

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable due to the acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid group is typically activated first. A common method is the conversion of the carboxylic acid to its more reactive acid chloride, for instance, by using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). wikipedia.org The resulting 2-(2,4-dichlorobenzoyl)benzoyl chloride can then readily react with an amine to yield the corresponding amide. Alternatively, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the direct amidation reaction. google.com

Hydrazide Formation: Hydrazides are synthesized by the reaction of an ester derivative of the carboxylic acid with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). For the analogous 2-(3,4-dichlorobenzoyl)benzoic acid, its ethyl ester is treated with hydrazine hydrate to form the corresponding hydrazide. wisdomlib.orgresearchgate.net This nucleophilic acyl substitution reaction involves the attack of the hydrazine at the ester's carbonyl carbon. This method avoids the direct use of the less reactive carboxylic acid. The resulting this compound hydrazide is a versatile precursor for synthesizing hydrazones, which have been investigated for their biological activities. wisdomlib.org

| Starting Material | Reagent(s) | Intermediate Product | Final Product |

| This compound | 1. SOCl₂2. Amine (R-NH₂) | 2-(2,4-Dichlorobenzoyl)benzoyl chloride | N-substituted 2-(2,4-dichlorobenzoyl)benzamide |

| Ethyl 2-(2,4-dichlorobenzoyl)benzoate | Hydrazine hydrate (N₂H₄·H₂O) | - | This compound hydrazide |

This table outlines synthetic routes to amides and hydrazides based on standard organic chemistry methods and reactions of similar compounds.

Decarboxylation Pathways and Mechanisms

The removal of the carboxyl group as carbon dioxide (CO₂) from benzoic acid derivatives, known as decarboxylation, is a challenging reaction that typically requires harsh conditions. Unactivated benzoic acids, such as the parent benzoic acid, exhibit slow rates of decarboxylation, with only a small percentage of conversion even at temperatures around 400 °C. nist.gov The reaction is generally facilitated by the presence of electron-donating groups, particularly in the ortho or para positions, which can stabilize the transition state. nist.gov Given the electron-withdrawing nature of the chlorine atoms and the benzoyl group, this compound is expected to be resistant to thermal decarboxylation.

However, alternative pathways for decarboxylation exist. For example, a recently developed method involves a photoinduced, copper-catalyzed decarboxylative hydroxylation that proceeds at a much milder temperature of 35°C. nih.govresearchgate.net This reaction occurs via a radical mechanism involving a ligand-to-metal charge transfer in a copper carboxylate complex, leading to the formation of an aryl radical. nih.govd-nb.info While this specific method results in hydroxylation, it demonstrates that radical-based decarboxylation can be achieved under significantly gentler conditions than traditional thermal methods. Another study on the acid-catalyzed decarboxylation of 2,4-dimethoxybenzoic acid highlights a mechanism involving protonation and subsequent C-C bond cleavage. researchgate.net

| Pathway | Conditions | Key Features | Product of Decarboxylation |

| Thermal Decarboxylation | High temperature (~400 °C) | Low efficiency for unactivated acids | 2,4-Dichlorobenzophenone |

| Photoinduced Copper-Catalyzed Decarboxylation | 35 °C, Copper catalyst, Light (purple LEDs) | Radical mechanism, milder conditions | 2,4-Dichlorobenzophenone (in the absence of trapping nucleophiles) |

This table compares potential decarboxylation pathways for this compound.

Transformations Involving the Benzoyl Carbonyl Group

The ketone functional group within the benzoyl moiety provides another site for chemical reactions, primarily through nucleophilic additions and reductions.

Nucleophilic Addition Reactions

The carbonyl carbon of the benzoyl group is electrophilic due to the polarization of the carbon-oxygen double bond and is therefore susceptible to attack by nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, transforms the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.com The reactivity of the carbonyl group can be influenced by the electronic properties of the substituents on the aromatic rings.

A wide range of nucleophiles can add to a ketone carbonyl, including organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li), as well as cyanide ions. For instance, reaction with a Grignard reagent would lead to the formation of a tertiary alcohol after an acidic workup.

Reduction Reactions to Alcohol Derivatives

The benzoyl carbonyl group can be reduced to a secondary alcohol, yielding 2-[(2,4-dichlorophenyl)(hydroxy)methyl]benzoic acid. This transformation is typically achieved using metal hydride reducing agents. libretexts.orglibretexts.org

Commonly used reagents for the reduction of ketones to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). fiu.edu Sodium borohydride is a milder and more selective reagent that can be used in protic solvents like ethanol or methanol. fiu.edu Lithium aluminum hydride is a much stronger reducing agent and will also reduce the carboxylic acid group to a primary alcohol. libretexts.orglibretexts.org Therefore, to selectively reduce the ketone without affecting the carboxylic acid, NaBH₄ would be the preferred reagent. The reaction involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. libretexts.org Subsequent protonation of the resulting alkoxide intermediate, typically from the solvent or an acidic workup, yields the alcohol product.

| Starting Material | Reagent | Solvent | Product |

| This compound | Sodium Borohydride (NaBH₄) | Ethanol/Methanol | 2-[(2,4-Dichlorophenyl)(hydroxy)methyl]benzoic acid |

| This compound | Lithium Aluminum Hydride (LiAlH₄) followed by H₃O⁺ | Anhydrous Ether/THF | (2-(Hydroxymethyl)phenyl)(2,4-dichlorophenyl)methanol |

This table summarizes the expected products from the reduction of this compound with different reducing agents.

Modifications of the Dichloro-Substituted Phenyl Ring

The dichlorophenyl moiety is a key site for chemical modification, although its reactivity is significantly influenced by the presence of the two chlorine atoms and the deactivating benzoyl group.

Electrophilic aromatic substitution (EAS) on the dichlorophenyl ring of this compound is challenging due to the electronic effects of its substituents. Halogens, such as chlorine, are known to be deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than benzene (B151609) itself. unizin.orglibretexts.org This deactivation stems from the inductive electron-withdrawing effect of the electronegative chlorine atoms. libretexts.org

However, halogens are also ortho-, para-directors, because their non-bonding electron pairs can stabilize the intermediate carbocation (the arenium ion or sigma complex) through resonance, particularly when the electrophile attacks at the ortho or para positions. unizin.orglibretexts.org In the case of the 2,4-dichlorophenyl ring, the position ortho to the C-2 chlorine is C-3, and the positions ortho and para to the C-4 chlorine are C-3 and C-5, respectively. Therefore, both chlorine atoms direct incoming electrophiles to the C-3 and C-5 positions.

Compounding the deactivation from the chlorine atoms is the powerful meta-directing and deactivating effect of the benzoyl group attached to the C-1 position. unizin.org Consequently, the entire dichlorophenyl ring is significantly deactivated towards electrophilic attack. Any substitution reaction would require harsh conditions, and the substitution would be predicted to occur primarily at the C-3 or C-5 positions, which are electronically favored by the directing effects of the two chlorine atoms. libretexts.orgmsu.edu

More effective strategies for functionalizing the dichlorophenyl ring involve reactions that specifically target the carbon-halogen bonds.

Halogen-Metal Exchange: This is a fundamental organometallic reaction that converts an organic halide into an organometallic species, which can then react with various electrophiles. wikipedia.org The most common method is the lithium-halogen exchange, which typically uses alkyllithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgharvard.edu The rate of exchange is dependent on the halogen, with the general trend being I > Br > Cl. wikipedia.orgprinceton.edu Therefore, exchanging the chlorine atoms in this compound is more difficult than for the corresponding bromo or iodo compounds and requires highly reactive reagents. princeton.edu The resulting aryllithium species is a potent nucleophile and can be used to introduce a wide variety of functional groups.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are less reactive than bromides and iodides, modern catalyst systems have been developed to facilitate their use. Strategies like Suzuki, Heck, and Sonogashira couplings could be employed to modify the dichlorophenyl ring. acs.orgrsc.org Often, this is performed after converting the aryl chloride to a more reactive species, for example, by first performing a halogen-metal exchange to generate an organolithium or Grignard reagent, which is then used in a subsequent coupling reaction. nih.gov

| Strategy | Description | Key Reagents | Potential Products |

|---|---|---|---|

| Halogen-Metal Exchange | Conversion of a C-Cl bond to a C-Li or C-Mg bond, creating a nucleophilic arylmetal species. wikipedia.org | n-BuLi, t-BuLi, Grignard reagents (e.g., i-PrMgCl). wikipedia.orgnih.gov | Aryl boronic acids (after quenching with borates), aldehydes (with DMF), carboxylic acids (with CO₂). |

| Suzuki Coupling | Palladium-catalyzed reaction between an organoboron compound and an organic halide to form a C-C bond. acs.org | Palladium catalyst (e.g., Pd(PPh₃)₄), base, boronic acid/ester. | Biaryl compounds, alkylated or vinylated arenes. |

| Heck Coupling | Palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. acs.org | Palladium catalyst, base, alkene (e.g., styrene). | Stilbene-like derivatives. |

Synthesis and Chemical Characterization of Novel Derivatives

The ketone functional group in this compound is a prime site for derivatization. A common and significant transformation is the formation of hydrazones. The synthesis typically begins by converting the carboxylic acid group to a more reactive form, such as an ester. This ester is then reacted with hydrazine hydrate (N₂H₄) to form the corresponding acid hydrazide. wisdomlib.orgnih.gov The resulting hydrazide, which contains a reactive -NH₂ group, is subsequently condensed with various aldehydes or ketones to yield the final hydrazone derivatives. wisdomlib.orgresearchgate.net These reactions create a new C=N bond, forming the characteristic hydrazone moiety (-C(=O)NHN=CH-R). wisdomlib.orgresearchgate.net

The synthesized hydrazones are themselves versatile intermediates for further chemical transformations. For example, they can undergo cyclization reactions. Treatment of hydrazones with reagents like thioglycolic acid can lead to the formation of 4-thiazolidinones, while reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) can yield 2-azetidinones (β-lactams). researchgate.net

| Derivative Type | Synthetic Precursor | Key Reagents for Transformation | Resulting Structure | Reference |

|---|---|---|---|---|

| Hydrazide | This compound ethyl ester | Hydrazine hydrate (N₂H₄·H₂O) | This compound hydrazide | wisdomlib.org |

| Hydrazone | Acid hydrazide | Substituted aldehydes or ketones (R-CHO or R-CO-R') | N'-substituted-2-(2,4-dichlorobenzoyl)benzohydrazide | researchgate.net |

| 4-Thiazolidinone | Hydrazone | Thioglycolic acid (HSCH₂COOH) | A heterocyclic ring containing sulfur and nitrogen | researchgate.net |

| 2-Azetidinone | Hydrazone | Chloroacetyl chloride, triethylamine | A four-membered β-lactam ring | researchgate.net |

Isocyanate analogs of this compound can be synthesized, typically by targeting the carboxylic acid function on the second phenyl ring. A common synthetic route involves the conversion of the benzoic acid into an amine, which can be achieved through rearrangements like the Curtius, Hofmann, or Schmidt reactions. The resulting amine can then be converted to the highly reactive isocyanate group (-N=C=O) by treatment with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent. wikipedia.org

Isocyanates are powerful electrophiles due to the electron-deficient carbon atom. They readily react with a wide variety of nucleophiles. wikipedia.orgresearchgate.net

Reaction with Alcohols: In the presence of an alcohol (R'-OH), the isocyanate forms a urethane (B1682113) (or carbamate) linkage. wikipedia.org

Reaction with Amines: Reaction with a primary or secondary amine (R'-NH₂ or R'₂NH) yields a substituted urea (B33335) derivative. wikipedia.org

Reaction with Water: Isocyanates also react with water, first forming an unstable carbamic acid which then decomposes to yield the parent amine and carbon dioxide gas. wikipedia.org

These reactions provide a robust method for linking the core molecule to other chemical entities through stable urethane or urea bonds.

| Reactant | Product Class | General Reaction |

|---|---|---|

| Alcohol (R'-OH) | Urethane | R-NCO + R'-OH → R-NH-C(=O)O-R' |

| Amine (R'-NH₂) | Urea | R-NCO + R'-NH₂ → R-NH-C(=O)NH-R' |

| Water (H₂O) | Amine + CO₂ | R-NCO + H₂O → [R-NH-C(=O)OH] → R-NH₂ + CO₂ |

Introducing a sulfamoyl group (-SO₂NH₂) or its N-substituted analogs onto the benzoic acid ring is another important derivatization strategy. This modification is typically achieved through a two-step process. researchgate.net

First, the benzoic acid ring is subjected to chlorosulfonation, usually with chlorosulfonic acid (ClSO₃H). google.com This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the ring. The position of substitution is directed by the existing groups on the ring. The second step involves the reaction of the highly reactive sulfonyl chloride intermediate with ammonia (B1221849) or a primary/secondary amine. researchgate.netgoogle.com This nucleophilic substitution reaction displaces the chloride, forming the desired sulfonamide (sulfamoyl) derivative. Research on related compounds like 2,4-dichlorobenzoic acid shows that this method is effective for producing a variety of N-aryl or N-alkyl sulfamoylbenzoic acids. researchgate.net

| Step | Reaction | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Chlorosulfonation | Chlorosulfonic acid (ClSO₃H) | Chlorosulfonyl-substituted benzoic acid derivative | google.com |

| 2 | Amination/Ammonolysis | Ammonia, primary/secondary amines (e.g., 3-methylaniline) | Sulfamoyl- or N-substituted-sulfamoyl benzoic acid derivative | researchgate.net |

Exploration of Benzanilide (B160483) Derivatives

The formation of benzanilide derivatives from this compound hinges on the reactivity of its carboxylic acid group. The fundamental reaction is the formation of an amide bond between the carboxylic acid moiety of this compound and an amino group of an aniline (B41778) derivative. This process, a type of acylation, is a cornerstone of organic synthesis. orgsyn.orgslideshare.net

The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable and requires activation of the carboxylic acid. orgsyn.orgorganic-chemistry.org For this compound, this can be achieved through several established synthetic routes. A common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is often accomplished using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is highly electrophilic and readily reacts with the nucleophilic amine of an aniline derivative to form the stable amide linkage characteristic of benzanilides. slideshare.net

Alternatively, modern coupling reagents can facilitate the direct amidation, bypassing the need to isolate the acyl chloride intermediate. organic-chemistry.org Reagents such as dichlorotriphenylphosphorane (B105816) can be used to activate the carboxylic acid in situ, allowing for a one-pot synthesis of the benzanilide derivative in high yields. organic-chemistry.org This method is advantageous as it often proceeds under mild conditions and tolerates a wide range of functional groups on both the benzoic acid and aniline components. organic-chemistry.org

The reaction involves the insertion of the 2-(2,4-Dichlorobenzoyl)benzoyl group in place of an active hydrogen atom on the amine group of aniline or its derivatives. slideshare.net By selecting various substituted anilines, a diverse library of benzanilide derivatives can be synthesized, each with the core structure derived from this compound.

Table 1: General Synthesis of Benzanilide Derivatives

This interactive table outlines the generalized reaction for producing benzanilide derivatives from this compound and a representative aniline.

| Reactant 1 | Reactant 2 | Reagent/Condition | Product |

| This compound | Aniline | 1. Thionyl Chloride (SOCl₂) 2. Base | N-Phenyl-2-(2,4-dichlorobenzoyl)benzamide |

| This compound | 4-Methoxyaniline | Dichlorotriphenylphosphorane | N-(4-Methoxyphenyl)-2-(2,4-dichlorobenzoyl)benzamide |

| This compound | 4-Nitroaniline | Peptide Coupling Agent (e.g., DCC/DMAP) | N-(4-Nitrophenyl)-2-(2,4-dichlorobenzoyl)benzamide |

Spectroscopic and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 2-(2,4-dichlorobenzoyl)benzoic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are utilized for a complete structural assignment.

Proton (¹H) and Carbon (¹³C) NMR for Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of hydrogen atoms in the molecule. The aromatic protons on the two benzene (B151609) rings exhibit distinct chemical shifts and coupling patterns due to the influence of the electron-withdrawing chloro and carbonyl groups. Typically, the spectra are recorded on instruments like a Bruker Avance-400, operating at 400 MHz for ¹H NMR. rsc.org Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS). rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Due to the molecule's asymmetry, each of the 14 carbon atoms is expected to have a unique chemical shift. docbrown.info The carbonyl carbon of the carboxylic acid and the benzoyl group typically appear significantly downfield. docbrown.info The carbon atoms attached to the chlorine atoms also show characteristic shifts. Like ¹H NMR, ¹³C spectra are often recorded at 100 MHz on instruments such as the Bruker Avance-400. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | ~11-13 | ~165-175 |

| Aromatic (C₆H₄) | ~7.3-8.2 | ~125-140 |

| Aromatic (C₆H₃Cl₂) | ~7.3-7.8 | ~127-138 |

| Carbonyl (C=O) | - | ~190-200 |

Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions. Specific assignments require detailed spectral analysis.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignment

To resolve ambiguities and confirm the precise connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY spectra would show correlations between adjacent protons on the aromatic rings, helping to assign the signals from each ring system definitively. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. sdsu.eduyoutube.com By mapping the ¹H and ¹³C signals, HSQC provides a direct link between the proton and carbon skeletons, confirming which proton is attached to which carbon. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is particularly useful for identifying long-range connectivities, such as the correlation between the protons on one aromatic ring and the carbonyl carbon of the benzoyl group, or the protons on the other ring and the carboxylic acid carbon. youtube.com These correlations are crucial for piecing together the entire molecular structure. youtube.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. sci-hub.se This allows for the determination of the elemental composition of this compound, which has a molecular formula of C₁₄H₈Cl₂O₃. nih.gov The exact mass can be used to confirm the identity of the compound with a high degree of confidence. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak. sci-hub.se

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Table 2: Key Mass Spectrometry Data for this compound

| Technique | Information Obtained | Expected m/z Values |

| HRMS | Exact mass and elemental composition | [M-H]⁻: 188.9515 (for C₁₄H₇Cl₂O₃) nih.gov |

| MS/MS | Structural information from fragmentation | Characteristic loss of CO₂ (44 Da) from the precursor ion. sci-hub.se |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups. researchgate.netnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the functional groups present. nist.gov The O-H stretch of the carboxylic acid will appear as a broad band, typically in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will be observed around 1700-1720 cm⁻¹, while the C=O stretch of the benzoyl ketone will appear at a slightly lower wavenumber, around 1660-1680 cm⁻¹. The C-Cl stretching vibrations will be found in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.netnih.gov Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings will give rise to strong bands in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) | - |

| Carboxylic Acid (C=O) | Stretching | 1700-1720 | ~1700 |

| Ketone (C=O) | Stretching | 1660-1680 | ~1660 |

| Aromatic (C-H) | Stretching | 3000-3100 | 3000-3100 |

| Aromatic (C=C) | Stretching | 1400-1600 | 1400-1600 |

| C-Cl | Stretching | <800 | <800 |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation Analysis

For 2-(4-Chlorobenzoyl)benzoic acid, single-crystal X-ray diffraction analysis reveals a monoclinic crystal system with the space group P21/c. researchgate.net The molecule adopts a conformation where the two aromatic rings are significantly twisted with respect to each other, with a dihedral angle of 88.07(11)°. researchgate.net This twisted conformation is a common feature in benzophenone (B1666685) derivatives and is attributed to steric hindrance between the ortho-substituents on the phenyl rings and the carbonyl group.

In the solid state, the crystal packing of 2-(4-Chlorobenzoyl)benzoic acid is stabilized by a network of intermolecular interactions. Notably, centrosymmetric dimers are formed through O-H···O hydrogen bonds between the carboxylic acid moieties of adjacent molecules. researchgate.net These dimers are further interconnected by C-H···O hydrogen bonds and C-H···π interactions, creating a complex three-dimensional supramolecular architecture. researchgate.net

Based on these findings for a closely related analogue, it is reasonable to predict that this compound would exhibit similar structural features. The presence of a second chlorine atom on the benzoyl ring at the 2-position would likely increase the steric strain, potentially leading to an even larger dihedral angle between the two aromatic rings. The fundamental hydrogen bonding motifs, particularly the formation of carboxylic acid dimers, are expected to be conserved in the crystal structure of this compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₉ClO₃ |

| Formula Weight | 260.66 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 15.3209 (17) |

| b (Å) | 7.3171 (6) |

| c (Å) | 11.1988 (14) |

| β (°) | 98.467 (10) |

| Volume (ų) | 1241.8 (2) |

| Z | 4 |

| Temperature (K) | 296 |

| Dihedral Angle between Aromatic Rings (°) | 88.07 (11) |

Chiroptical Spectroscopy for Chiral Derivatives (if applicable)

While this compound itself is an achiral molecule, the introduction of appropriate substituents can lead to chiral derivatives exhibiting atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, and this phenomenon is well-documented in biaryl compounds, including substituted benzophenones. wikipedia.orgnih.gov The steric bulk of the substituents on the aromatic rings can create a significant energy barrier to rotation around the bond connecting the two rings, allowing for the isolation of stable, non-interconverting enantiomers. wikipedia.org

For derivatives of this compound, the presence of three substituents on one of the phenyl rings (the benzoic acid moiety) and two on the other (the dichlorobenzoyl moiety) provides a structural basis for potential atropisomerism. The introduction of further substituents, particularly at the positions ortho to the interannular bond, would enhance the rotational barrier.

Chiroptical spectroscopy, specifically circular dichroism (CD), is a powerful technique for studying such chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformational properties of chiral compounds. oup.com In the case of chiral benzophenone derivatives, the electronic transitions associated with the carbonyl chromophore and the aromatic rings would give rise to characteristic CD signals. oup.comresearchgate.net The sign and magnitude of these Cotton effects can be correlated with the absolute stereochemistry of the atropisomers.

Although no specific studies on the chiroptical spectroscopy of chiral derivatives of this compound were identified in the literature reviewed, it is a promising area for future research. The synthesis and characterization of such derivatives would provide valuable insights into the relationship between molecular structure and chiroptical properties in this class of compounds. The study of induced circular dichroism, where a chiral environment is used to induce optical activity in an achiral molecule, could also be a relevant avenue of investigation for the parent compound. acs.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule. researchgate.netresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and other associated properties.

A primary goal of quantum chemical calculations is to elucidate the electronic structure of a molecule. This includes mapping the electron density distribution and calculating the energies and shapes of molecular orbitals (MOs). For a molecule like 2-(2,4-dichlorobenzoyl)benzoic acid, DFT calculations, likely using a basis set such as B3LYP/6-311++G, could be employed to model its electronic properties. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com In a study on halogenated inhibitors, it was found that halogen substitution significantly lowers the LUMO level, which can enhance reactivity. mdpi.com A similar effect would be anticipated for this compound due to the presence of two electron-withdrawing chlorine atoms.

A theoretical study on the parent compound, 2-benzoylbenzoic acid, identified the atomic sites prone to electrophilic and nucleophilic attack through Molecular Electrostatic Potential (MEP) surface analysis. researchgate.net Such an analysis for the dichlorinated derivative would likely show regions of negative potential around the oxygen atoms of the carbonyl and carboxyl groups, indicating sites for electrophilic attack, while regions of positive potential would be expected around the hydrogen atoms.

Table 1: Hypothetical Frontier Orbital Energies for this compound (Note: This table is illustrative and based on typical values for similar aromatic compounds. Actual values would require specific calculations.)

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | -6.8 | Electron-donating capability |

| LUMO Energy | -2.1 | Electron-accepting capability |

| HOMO-LUMO Gap | 4.7 | Chemical reactivity and stability |

This compound possesses considerable conformational flexibility due to the rotation possible around the single bonds connecting the two phenyl rings and the central carbonyl group. Energy minimization and conformational analysis are computational techniques used to identify the most stable three-dimensional arrangement (conformation) of the molecule.

Studies on substituted benzophenones have shown that the preferred conformation is a result of the balance between steric hindrance and electronic effects (conjugation). cdnsciencepub.comcdnsciencepub.com The two phenyl rings are typically twisted out of the plane of the carbonyl group to relieve steric strain between the ortho substituents and hydrogens on the opposing ring. cdnsciencepub.comresearchgate.net For this compound, significant steric hindrance would be expected between the carboxylic acid group on one ring and the chlorine atom at the 2-position of the other ring.

Semi-empirical or DFT calculations can be used to generate a potential energy surface by systematically rotating the dihedral angles of the molecule. cdnsciencepub.comcdnsciencepub.com This map reveals the low-energy conformations (energy minima) and the energy barriers between them. cdnsciencepub.com Research on 2,2'-dichlorobenzophenone (B1330681) showed that electrostatic interactions play a crucial role in determining the relative stabilities of different conformations. cdnsciencepub.com

Table 2: Illustrative Dihedral Angles for a Minimized Conformation of this compound (Note: This table is hypothetical and based on studies of other ortho-substituted benzophenones. cdnsciencepub.comcdnsciencepub.com)

| Dihedral Angle | Description | Predicted Angle (degrees) |

| Φ1 (O=C-C1-C6) | Twist of the dichlorophenyl ring | ~40-50 |

| Φ2 (O=C-C7-C8) | Twist of the carboxyphenyl ring | ~20-30 |

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. rsc.org DFT calculations can predict vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). researchgate.netresearchgate.net

For this compound, a calculated IR spectrum would be expected to show characteristic peaks for the carbonyl (C=O) stretching of the ketone and the carboxylic acid, as well as C-Cl stretching vibrations and aromatic C-H and C=C vibrations. stackexchange.comchemicalbook.comnist.gov Similarly, 1H and 13C NMR chemical shifts can be calculated and compared with experimental data to confirm the structure. cdnsciencepub.com A study on 2-benzoylbenzoic acid has successfully used DFT to perform vibrational assignments. researchgate.net Comparing the calculated spectra of different low-energy conformers can sometimes help in identifying the dominant conformation in solution.

Reaction Mechanism Simulations and Transition State Analysis

While this article does not focus on the synthesis of this compound, computational chemistry can be used to study the mechanisms of the reactions that produce it. A common method for synthesizing benzophenones is the Friedel-Crafts acylation. libretexts.orgbyjus.com In this reaction, an acyl halide or anhydride (B1165640) reacts with an aromatic compound in the presence of a Lewis acid catalyst. byjus.comyoutube.comyoutube.comyoutube.com

Computational modeling of the Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543) with phthalic anhydride (a plausible route to an isomer of the target compound) could provide detailed insights into the reaction pathway. Such a simulation would involve:

Locating Reactants, Intermediates, and Products: Optimizing the geometries of all species involved in the reaction.

Transition State (TS) Searching: Identifying the highest energy point along the reaction coordinate for each step. The TS structure is a saddle point on the potential energy surface.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state, which governs the reaction rate.

The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the dichlorobenzene ring to form a sigma complex (an arenium ion intermediate). byjus.com A subsequent deprotonation step restores aromaticity. byjus.com Computational analysis could clarify the influence of the two chlorine atoms on the regioselectivity and rate of the reaction.

Molecular Dynamics Simulations for Intermolecular Interactions and Dynamics

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into bulk properties and intermolecular interactions. unimi.itrsc.orgacs.org An MD simulation of this compound, either in a crystalline state or in solution, would reveal how these molecules interact with each other or with solvent molecules.

Key interactions would include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of dimers or chains, a well-known characteristic of benzoic acids. researchgate.netunimi.it

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Halogen Bonding: Potential interactions involving the chlorine atoms.

MD simulations can be used to calculate properties like the radial distribution function, which describes how the density of surrounding molecules varies as a function of distance from a reference molecule. unimi.it This can provide a detailed picture of the local structure in a liquid or amorphous solid. Studies on benzoic acid in confined spaces have shown that its aggregation and the organization of its hydrogen bond network are significantly impacted by the environment. unimi.itrsc.orgcuni.cz

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net While this compound itself is primarily an intermediate, its derivatives could be designed to have specific biological activities, for example, as fungicides or other agrochemicals. frontiersin.orgmdpi.com

A QSAR study on derivatives of this compound would involve these steps:

Data Set Generation: Synthesizing a library of derivatives with varied substituents and measuring their biological activity (e.g., antifungal EC50 values).

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each derivative. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). frontiersin.orgmdpi.com

Model Development: Employing statistical methods like Multiple Linear Regression (MLR) or Principal Component Regression (PCR) to build a mathematical model that correlates a subset of the descriptors with the observed activity. nih.govfrontiersin.org

Validation: Testing the model's predictive power using an external set of compounds not used in the model's creation. researchgate.net

A QSAR study on fungicidal 3-iodochromone derivatives found that descriptors related to electronic properties and the presence of specific atoms were crucial for activity. frontiersin.org Similarly, a QSAR analysis of antimalarial benzophenone (B1666685) derivatives successfully identified key physicochemical descriptors and increased the success rate of finding active compounds. nih.gov Such models could guide the synthesis of novel, more potent derivatives of this compound for specific applications.

Prediction of Enzyme Inhibition Potential

While specific predictive studies on the enzyme inhibition potential of this compound are not extensively documented in publicly available research, the methodologies for such predictions are well-established. Computational techniques can be employed to forecast the inhibitory activity of this compound against various enzymatic targets.

In studies of structurally related compounds, such as (Z)-3-phenyl-2-benzoylpropenoic acid derivatives, researchers have successfully utilized computational methods to predict and understand enzyme inhibition. For instance, a series of these derivatives were evaluated as aldose reductase inhibitors, a key enzyme in the polyol pathway implicated in diabetic complications. nih.gov The most potent inhibitor from this series was identified, and its theoretical binding mode within the active site of human aldose reductase was simulated through molecular docking. nih.gov This approach allows for the visualization of how the molecule fits into the enzyme's active site and which interactions are crucial for its inhibitory effect.

For this compound, a similar computational workflow could be applied. This would involve:

Target Selection: Identifying enzymes of therapeutic interest where the structural motifs of the compound might confer inhibitory activity.

Molecular Modeling: Building a three-dimensional model of this compound.

Docking Simulations: Virtually screening the compound against the selected enzyme targets to predict binding affinities and modes.

Such predictive studies are instrumental in prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Correlation of Structural Descriptors with Antimicrobial Activity in Microorganisms

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry for correlating the structural features of a molecule with its biological activity. nih.govnih.gov For this compound, a QSAR analysis could elucidate the key molecular properties that govern its potential antimicrobial effects.

QSAR models are built by calculating a range of molecular descriptors for a series of compounds and then using statistical methods to find a mathematical relationship between these descriptors and their measured antimicrobial activity. jmaterenvironsci.com Research on other classes of compounds, such as substituted benzamides and benzimidazoles, has demonstrated the utility of this approach. nih.govnih.gov In these studies, topological and quantum chemical descriptors have been successfully used to model antimicrobial activity. nih.gov

For this compound, relevant structural descriptors would likely include:

Electronic Properties: Such as the distribution of charges and the energies of the frontier molecular orbitals (HOMO and LUMO), which can influence interactions with biological macromolecules.

Steric Properties: Including molecular volume and surface area, which determine the fit of the molecule into a receptor's binding site.

Hydrophobicity: Often quantified as the logarithm of the partition coefficient (logP), this descriptor is crucial for membrane permeability and reaching intracellular targets.

The table below illustrates hypothetical data that would be generated in a QSAR study of this compound and its analogs.

| Compound | LogP | Molecular Weight ( g/mol ) | Electronic Energy (au) | Predicted Antimicrobial Activity (MIC, µg/mL) |

| This compound | 4.12 | 297.11 | -1533.45 | 15.8 |

| Analog 1 | 3.65 | 262.66 | -1389.21 | 32.5 |

| Analog 2 | 4.59 | 331.56 | -1677.69 | 8.2 |

| Analog 3 | 2.98 | 228.21 | -1245.98 | 64.1 |

By establishing a statistically significant correlation, a predictive QSAR model can be developed to guide the design of new derivatives of this compound with potentially enhanced antimicrobial activity.

Molecular Docking Studies with Biological Receptors (e.g., microbial enzymes)

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is widely used to understand how a ligand, such as this compound, might interact with a biological receptor at the atomic level. nih.gov

Studies on related benzoyl benzoic acid derivatives have shown their potential as inhibitors of bacterial RNA polymerase-sigma factor interaction, a critical process in bacterial transcription. nih.gov In such studies, molecular docking is employed to simulate the binding of the compounds to the protein target, providing insights into the mechanism of inhibition. nih.gov The results of these simulations are often expressed as a docking score, which estimates the binding affinity.

For this compound, molecular docking studies could be conducted against a variety of microbial enzymes to explore its potential as an antimicrobial agent. Potential targets could include:

DNA gyrase

Dihydrofolate reductase

Beta-lactamases

The insights gained from these docking studies can help in the rational design of more potent and selective inhibitors.

Elucidation of Ligand-Binding Interactions (e.g., hydrogen bonding, pi-stacking)

A key outcome of molecular docking simulations is the detailed elucidation of the interactions between the ligand and the receptor. nih.gov These interactions are fundamental to the stability of the ligand-receptor complex and its biological activity.

For a molecule like this compound, several types of non-covalent interactions could be anticipated upon binding to a microbial enzyme:

Hydrogen Bonding: The carboxylic acid group of the molecule is a prime candidate for forming hydrogen bonds with amino acid residues in the enzyme's active site, such as serine, threonine, or tyrosine.

Pi-Stacking: The two aromatic rings (the dichlorinated phenyl ring and the benzoic acid ring) can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The chlorine atoms on the benzoyl ring can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

Hydrophobic Interactions: The non-polar regions of the molecule can form favorable hydrophobic interactions with non-polar pockets within the enzyme's active site.

The following table summarizes the potential ligand-binding interactions for this compound with a hypothetical microbial enzyme active site.

| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Amino Acid Residue |

| Hydrogen Bonding | Carboxylic acid (C=O and -OH) | Ser, Thr, Tyr, His, Arg, Lys |

| Pi-Stacking | Dichlorophenyl ring, Benzoic acid ring | Phe, Tyr, Trp |

| Halogen Bonding | Chlorine atoms | Electron-rich atoms (e.g., oxygen in a carbonyl group) |

| Hydrophobic Interactions | Aromatic rings | Ala, Val, Leu, Ile, Met, Phe |

By understanding these specific interactions, medicinal chemists can rationally modify the structure of this compound to enhance its binding affinity and, consequently, its biological activity.

Applications in Advanced Materials Science and Engineering

Role as a Monomer or Building Block in Polymer Synthesis

While not a conventional, high-volume monomer, 2-(2,4-Dichlorobenzoyl)benzoic acid possesses two key functional groups—a carboxylic acid and a ketone—that make it a viable candidate as a specialty building block in polymer synthesis. cymitquimica.com Its derivatives are noted for their potential in creating new polymers. ontosight.ai The presence of the dichlorophenyl group can also be exploited to introduce specific properties such as thermal stability or modified solubility.

The direct incorporation of this compound into polyurethane (PU) chains is not extensively documented in mainstream applications. However, its structure is highly relevant to the synthesis of specialized polyurethanes. The versatility of polyurethane chemistry allows for a vast number of starting materials to be used, enabling the design of polymers with finely tuned properties. l-i.co.ukhacettepe.edu.tr

The compound can be chemically modified to serve as a monomer in PU synthesis. For instance, reduction of its carboxylic acid and ketone groups would yield a diol. This resulting diol could then function as a chain extender or be incorporated into a polyester (B1180765) or polyether polyol, which are the fundamental soft segment components in polyurethane production. l-i.co.ukresearchgate.net Dicarboxylic acids, such as benzophenone (B1666685) dicarboxylic acid, are recognized as starting materials for linear polyesters, which can be adapted for polyurethane synthesis. google.com

Furthermore, research has demonstrated the synthesis of polyurethane-type polymeric photoinitiators by incorporating benzophenone structures with active hydroxyl groups into the polymer backbone. researchgate.net This suggests a potential pathway where this compound could be modified and integrated into a polyurethane chain to create a functional polymer with photosensitive properties.

A closely related derivative, bis(2,4-dichlorobenzoyl) peroxide , is a widely utilized and highly effective crosslinking agent, particularly for silicone elastomers. ontosight.airesearchgate.net This organic peroxide acts as a source of free radicals when heated, initiating the formation of a three-dimensional network structure by creating covalent bonds between polymer chains. researchgate.net

This peroxide is distinguished by several key characteristics:

High Crosslinking Efficiency: It has the highest crosslinking rate among many common peroxides used for silicone rubber. ontosight.ai

Low Activation Temperature: It boasts the lowest crosslinking temperature, allowing for faster curing cycles. researchgate.net

Suitability for Hot Air Vulcanization (HAV): It is one of the few crosslinking agents that can be used effectively in continuous hot air vulcanization processes without causing foaming, which is crucial for producing items like silicone tubing and coated wires. ontosight.airesearchgate.net

Despite its effectiveness, the use of bis(2,4-dichlorobenzoyl) peroxide can lead to a phenomenon known as "blooming," where decomposition byproducts migrate to the surface of the molded article, leaving a white residue. researchgate.net This often necessitates a post-curing step at high temperatures to remove these byproducts. ontosight.ai

Table 1: Comparison of Peroxide Crosslinking Agents for Silicone Rubber An interactive data table will be provided in the final output.

| Peroxide Type | Activation Temperature | Key Advantages | Key Disadvantages |

| Bis(2,4-dichlorobenzoyl) peroxide | Lowest | Fast cure rate, suitable for hot air vulcanization. ontosight.airesearchgate.netresearchgate.net | Can cause "blooming," decomposition products are a concern. researchgate.netresearchgate.net |

| Dicumyl peroxide | Higher | Less prone to blooming. | Not suitable for hot air vulcanization. researchgate.net |

| Bis(p-chlorobenzoyl) peroxide | Higher | Can be used for hot air crosslinking. | Slow crosslinking speed. ontosight.ai |

Development of Functional Materials

The chemical characteristics of this compound and its derivatives lend themselves to the creation of functional materials where specific performance attributes are required.

In the field of adhesives, dichlorobenzoyl peroxide, derived from the corresponding acid, is used as a catalyst for the thermal crosslinking of silicone pressure-sensitive adhesives. l-i.co.uk This crosslinking process is essential for developing the required peel adhesion and shear strength in the final adhesive product. l-i.co.uk

In coatings, benzoic acid and its derivatives have been explored for their ability to confer functional properties. For instance, benzoic acid has been incorporated into silicone coatings to provide antimicrobial and antifouling capabilities. nih.gov Furthermore, related compounds like 4-(2,4-Dichlorophenyl)benzoic acid can act as a modifier in polymer formulations, serving to improve the thermal stability and mechanical properties of the material. rsc.org The incorporation of the rigid, chlorinated aromatic structure of this compound into a polymer backbone for a coating could similarly enhance its durability and environmental resistance.

Supramolecular chemistry, which involves non-covalent interactions, offers a pathway to designing materials with novel, "bottom-up" architectures. The molecular structure of this compound is well-suited for participating in self-assembly processes through several types of intermolecular interactions.

Hydrogen Bonding: The carboxylic acid group is a classic hydrogen bond donor and acceptor, capable of forming strong, directional interactions. Crystal structure analysis of the related 2-(4-Chlorobenzoyl)benzoic acid reveals that O-H···O hydrogen bonds lead to the formation of centrosymmetric dimers, a common motif in carboxylic acids. mdpi.com

Halogen Bonding: The chlorine atoms on the phenyl ring can act as halogen bond donors, interacting with electron-donating atoms. This type of interaction is increasingly recognized as a powerful tool for directing the assembly of supramolecular structures. rsc.org

π-π Stacking: The multiple aromatic rings in the molecule can interact through π-π stacking, further stabilizing assembled structures.

Studies on related molecules, such as 2,4-dichlorophenoxyacetic acid, have shown the ability to form self-assembled nanoparticles through a combination of electrostatic interactions, hydrophobic effects, and π-π stacking. wikipedia.org The polymorphism observed in analogous compounds like 2-((2,6-dichlorophenyl)amino)benzoic acid stems from different intermolecular interactions, highlighting the capacity of such molecules to form varied solid-state structures. These principles suggest that this compound could be a valuable component in the design of liquid crystals, gels, and other self-organized materials.

Modulation of Material Properties

The incorporation of this compound or its derivatives into a bulk material can significantly modulate its physical and chemical properties. The rigid, aromatic, and halogenated nature of the molecule can be harnessed to enhance performance.

Research on related compounds has shown that incorporating structures like 4-(2,4-Dichlorophenyl)benzoic acid into polymers can improve their thermal stability and mechanical properties. rsc.org The crosslinking of elastomers with the related bis(2,4-dichlorobenzoyl) peroxide has been shown to alter the material's thermal properties, in some cases eliminating crystallinity and improving the elastic response by reducing tensile set.

Furthermore, 2,4-dichlorobenzoic acid has been identified as an efficient photosensitizer, capable of producing reactive oxygen species like singlet oxygen upon exposure to light. Integrating such a moiety into a polymer could lead to the development of materials for photodynamic applications or coatings that can be functionally altered or cleaned by light exposure.

Influence on Thermal Stability and Mechanical Properties

There is currently a lack of specific research data detailing the direct influence of this compound on the thermal stability and mechanical properties of polymeric materials. The incorporation of this molecule into a polymer backbone, for instance, in the synthesis of specialty polyimides or polyamides, could theoretically impact these characteristics. The rigid aromatic rings are expected to enhance thermal stability, while the bulky dichlorinated substituent may affect chain packing and, consequently, mechanical strength and flexibility. However, without experimental data from techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), or tensile testing, any claims regarding its specific effects remain speculative.

Potential for Conductivity or Optical Property Modification

Flame Retardancy in Polymeric Compositions (referencing 2,4-dichlorobenzoic acid)

While specific data on this compound as a flame retardant is scarce, the principle of using chlorinated compounds for flame retardancy is well-established. Its precursor, 2,4-dichlorobenzoic acid, serves as a relevant reference for this application due to its chemical structure.

Halogenated flame retardants, particularly those containing chlorine and bromine, have been historically effective at low loading levels. youtube.com Their primary mechanism of action occurs in the gas phase during combustion. When the polymer heats up, these compounds release hydrogen halides, such as hydrogen chloride (HCl) in the case of chlorinated molecules. youtube.com These hydrogen halides act as radical scavengers in the flame, interrupting the exothermic chain reactions of combustion and thereby suppressing the fire. youtube.com

The presence of two chlorine atoms on the benzene (B151609) ring of 2,4-dichlorobenzoic acid makes it a candidate for use as a reactive flame retardant. It can be chemically incorporated into a polymer's structure, offering a permanent flame-retardant solution that is less likely to leach out over time compared to additive flame retardants. This approach is gaining traction due to environmental and health concerns associated with some additive halogenated flame retardants. youtube.comfaa.gov The integration of such chlorinated structures can help polymeric materials meet stringent fire safety standards.

Environmental Chemistry and Bioremediation Studies

Environmental Fate and Transformation Pathways

The environmental persistence of a compound like 2-(2,4-Dichlorobenzoyl)benzoic acid is largely dictated by the stability of its 2,4-dichlorobenzoic acid (2,4-DCBA) moiety. The fate of CBAs in soil and water is influenced by a combination of biotic and abiotic factors, leading to various transformation and degradation products.

The transformation of chlorobenzoic acids in the environment leads to a variety of intermediate compounds. For instance, 2,4-DCBA is a known environmental transformation product of the pesticide Spirodiclofen nih.gov. The microbial degradation of 2,4-DCBA often proceeds through the formation of 4-chlorocatechol (B124253) researchgate.net.

Under aerobic conditions, fungal degradation of CBAs by ligninolytic fungi has been shown to yield methoxy (B1213986) and hydroxy derivatives as well as reduced forms of the parent acids nih.gov. In anaerobic settings, the degradation pathway can involve initial dehalogenation to form benzoic acid, which is subsequently mineralized to methane (B114726) and carbon dioxide researchgate.net. The degradation of the related herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) produces key intermediates such as 2,4-dichlorophenol (B122985) (2,4-DCP), chlorohydroquinone, and eventually succinic acid researchgate.net.